molecular formula C11H8Cl2O3 B6212074 4-(3,4-dichlorophenyl)oxane-2,6-dione CAS No. 103982-67-8

4-(3,4-dichlorophenyl)oxane-2,6-dione

Cat. No.: B6212074
CAS No.: 103982-67-8
M. Wt: 259.1
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Description

4-(3,4-Dichlorophenyl)oxane-2,6-dione is a bicyclic organic compound featuring a six-membered oxane (tetrahydropyran) ring with ketone groups at positions 2 and 4. The 4-position of the oxane ring is substituted with a 3,4-dichlorophenyl group, which confers distinct electronic and steric properties.

Properties

CAS No.

103982-67-8

Molecular Formula

C11H8Cl2O3

Molecular Weight

259.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)oxane-2,6-dione typically involves the reaction of 3,4-dichlorophenylacetic acid with an appropriate oxane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the oxane ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(3,4-dichlorophenyl)oxane-2,6-dione may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dichlorophenyl)oxane-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the oxane ring to more reduced forms, potentially altering its chemical properties.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic reagents, such as sodium methoxide or potassium tert-butoxide, are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted phenyl oxane compounds.

Scientific Research Applications

4-(3,4-dichlorophenyl)oxane-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)oxane-2,6-dione involves its interaction with specific molecular targets. The dichlorophenyl group may interact with enzymes or receptors, modulating their activity. The oxane ring structure can influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural Analogs with Varying Aromatic Substituents

The biological and physicochemical properties of oxane-2,6-dione derivatives are highly dependent on the substituents attached to the phenyl ring. Key analogs include:

Compound Name Substituent Key Features
4-(3,4-Dichlorophenyl)oxane-2,6-dione 3,4-Dichlorophenyl High lipophilicity (logP ~3.5); strong electron-withdrawing effects; potential anticancer activity
4-(4-Chlorophenyl)oxane-2,6-dione 4-Chlorophenyl Moderate lipophilicity (logP ~2.8); reduced steric hindrance; antimicrobial properties
4-(4-Methylphenyl)oxane-2,6-dione 4-Methylphenyl Lower logP (~2.0); electron-donating methyl group; limited biological activity
4-(3,4-Dimethoxyphenyl)oxane-2,6-dione 3,4-Dimethoxyphenyl Polar methoxy groups (logP ~1.5); altered binding affinity due to hydrogen bonding

Key Insights :

  • Methoxy substituents reduce lipophilicity but introduce hydrogen-bonding sites, which may shift target selectivity .

Core Structure Variations: Oxane vs. Piperidine

Replacing the oxane ring with a piperidine scaffold significantly alters electronic properties:

Compound Name Core Structure Key Differences
4-(3,4-Dichlorophenyl)oxane-2,6-dione Oxane Contains an oxygen atom in the ring, enabling hydrogen bonding; higher polarity
4-(3,4-Dichlorophenyl)piperidine-2,6-dione Piperidine Nitrogen in the ring confers basicity; potential for protonation at physiological pH

Fluorinated Analogs

Fluorinated derivatives exhibit unique reactivity and pharmacokinetic profiles:

Compound Name Substituent Key Features
4-(Pentafluoroethyl)oxane-2,6-dione Pentafluoroethyl Extreme electron-withdrawing effects; high chemical stability
4-(Trifluoroethyl)oxane-2,6-dione Trifluoroethyl Moderate fluorination; intermediate reactivity compared to pentafluoro analog

Comparison :

  • Fluorinated analogs are more resistant to oxidative metabolism than chlorinated compounds but may exhibit lower binding affinity due to reduced polar interactions .

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